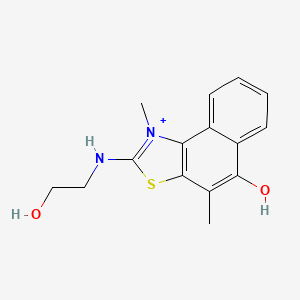
2-((2-Hydroxyethyl)amino)-1,4-dimethyl-1lambda(5)-naphtho(1,2-d)(1,3)thiazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Hydroxyethyl)amino)-1,4-dimethyl-1lambda(5)-naphtho(1,2-d)(1,3)thiazol-5-ol is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)amino)-1,4-dimethyl-1lambda(5)-naphtho(1,2-d)(1,3)thiazol-5-ol typically involves the formation of the thiazole ring followed by the introduction of the hydroxyethylamino and dimethyl groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-((2-Hydroxyethyl)amino)-1,4-dimethyl-1lambda(5)-naphtho(1,2-d)(1,3)thiazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-((2-Hydroxyethyl)amino)-1,4-dimethyl-1lambda(5)-naphtho(1,2-d)(1,3)thiazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((2-Hydroxyethyl)amino)-1,4-dimethyl-1lambda(5)-naphtho(1,2-d)(1,3)thiazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler compound with a similar heterocyclic structure.
Benzothiazole: Contains a fused benzene ring, offering different chemical properties.
2-Aminothiazole: Another thiazole derivative with an amino group.
Uniqueness
2-((2-Hydroxyethyl)amino)-1,4-dimethyl-1lambda(5)-naphtho(1,2-d)(1,3)thiazol-5-ol is unique due to its specific functional groups and complex structure, which confer distinct chemical and biological properties
Properties
CAS No. |
81466-91-3 |
|---|---|
Molecular Formula |
C15H17N2O2S+ |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)-1,4-dimethylbenzo[e][1,3]benzothiazol-1-ium-5-ol |
InChI |
InChI=1S/C15H16N2O2S/c1-9-13(19)11-6-4-3-5-10(11)12-14(9)20-15(17(12)2)16-7-8-18/h3-6,18-19H,7-8H2,1-2H3/p+1 |
InChI Key |
NDMSSSOKNDYDRP-UHFFFAOYSA-O |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C3=C1SC(=[N+]3C)NCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid](/img/structure/B12798535.png)
![4'-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H-indene-2,1'-cyclohexane]-1-one;propanedioic acid](/img/structure/B12798544.png)
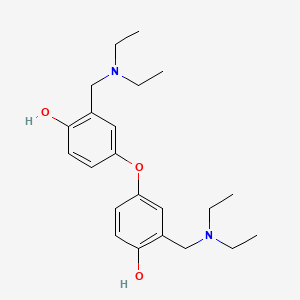


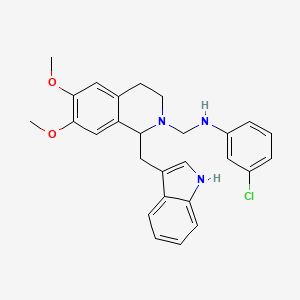
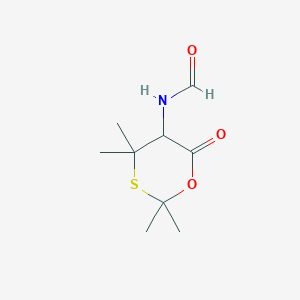
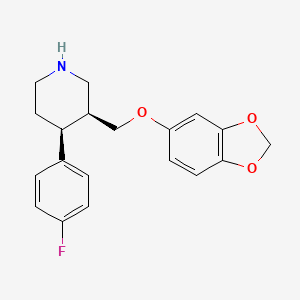
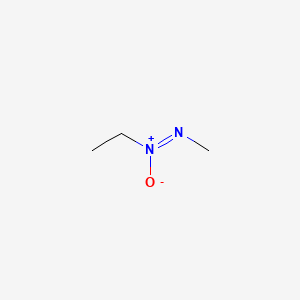
![4-[(E)-(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)diazenyl]benzoic acid](/img/structure/B12798613.png)
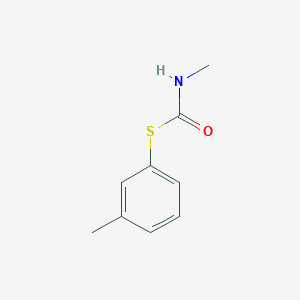
![1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane](/img/structure/B12798630.png)
